2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid
Description
2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a cyclobutylmethyl substituent at the 2-position, a methyl group at the 4-position, and a carboxylic acid moiety at the 5-position. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, enzyme modulators, and intermediates in organic synthesis .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-7-9(11(14)15)6-12-10(13-7)5-8-3-2-4-8/h6,8H,2-5H2,1H3,(H,14,15) |
InChI Key |
IWWAUCHNXGMCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine Ring
Pyrimidine rings can be synthesized through condensation reactions between β-dicarbonyl compounds and formamide derivatives under acidic or basic conditions. For example, a β-dicarbonyl compound like ethyl acetoacetate can react with formamide in the presence of a catalyst to form a pyrimidine ring.
Introduction of the Cyclobutylmethyl Group
The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyclobutylmethyl halide. This step requires careful selection of conditions to ensure high yield and selectivity.
Introduction of the Methyl Group
The methyl group at position 4 can be introduced through alkylation reactions. This might involve using methyl iodide or another methylating agent under basic conditions.
Carboxylation
The carboxylic acid group at position 5 can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature, or by converting an existing functional group into a carboxylic acid.
Industrial Production Methods
Industrial production of such compounds often focuses on optimizing synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles can be applied to improve efficiency and sustainability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
- Oxidation : Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or aldehydes.
- Reduction : Using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol or aldehyde.
- Substitution : Nucleophilic substitution reactions can modify the cyclobutylmethyl group.
- Esterification : The carboxylic acid group can react with alcohols to form esters using acid catalysts.
Research Discoveries and Perspectives
While specific research on this compound is limited, pyrimidine derivatives have shown significant biological activities, including anti-inflammatory and antimicrobial effects. Further studies are needed to explore the potential applications of this compound.
Data Tables
Given the lack of specific data on this compound, the following table provides general information on pyrimidine synthesis and reactions:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Condensation | β-Dicarbonyl compound, formamide derivative | Acidic or basic conditions | Pyrimidine ring |
| Nucleophilic Substitution | Cyclobutylmethyl halide | Basic conditions | Cyclobutylmethylpyrimidine |
| Carboxylation | Carbon dioxide | High pressure and temperature | Carboxylic acid derivative |
| Oxidation | Potassium permanganate, chromium trioxide | Acidic conditions | Ketones or aldehydes |
| Reduction | Lithium aluminum hydride | Basic conditions | Alcohols or aldehydes |
| Esterification | Alcohols, acid catalysts | Acidic conditions | Esters |
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position substituent significantly influences molecular interactions and bioactivity. Below is a comparison of key analogs:
Key Observations :
Functional Group Modifications at the 5-Position
The carboxylic acid group at the 5-position is critical for interactions with biological targets. Comparisons include:
Key Observations :
Physicochemical Properties
Data from analogs suggest trends in solubility, stability, and reactivity:
- Solubility: Sulfanyl and amino derivatives () are more polar, with aqueous solubility >10 mg/mL, whereas chlorinated or tert-butyl-substituted analogs () exhibit lower solubility (<1 mg/mL).
- Stability : Cyclobutylmethyl substituents (hypothetical) may improve metabolic stability compared to smaller alkyl groups due to reduced cytochrome P450 susceptibility .
- Acidity : The carboxylic acid pKa for pyrimidine derivatives typically ranges from 3.5–4.5, influenced by electron-withdrawing substituents (e.g., chloro in lowers pKa).
Biological Activity
2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrimidine ring substituted at the 2-position with a cyclobutylmethyl group and at the 4-position with a methyl group, alongside a carboxylic acid functional group at the 5-position.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that pyrimidine derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, a related compound demonstrated an IC50 value against specific bacterial strains, suggesting that structural modifications can enhance antimicrobial efficacy .
Anti-inflammatory Effects
Pyrimidines are known for their anti-inflammatory potential. A review highlighted that certain pyrimidine derivatives showed notable inhibition of COX-2 activity, which is crucial in inflammatory processes. For example, compounds structurally similar to the target compound have been reported to possess IC50 values around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also exhibit similar anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives can be significantly influenced by their structural characteristics. A study on SAR indicated that substituents on the pyrimidine ring play a critical role in enhancing biological activity. Electron-donating groups at specific positions were found to improve the potency of these compounds against various biological targets .
Case Studies
- Inhibitory Activity Against Enzymes : In one study, derivatives of pyrimidines were tested for their ability to inhibit NAPE-PLD, an enzyme involved in lipid signaling pathways. The findings revealed that modifications at the 4-position could lead to increased inhibitory activity, suggesting a promising avenue for developing enzyme inhibitors from this class of compounds .
- Anti-inflammatory Bioassays : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives exhibited significant anti-inflammatory effects, outperforming traditional NSAIDs in some cases. This underscores the therapeutic potential of compounds like this compound in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
